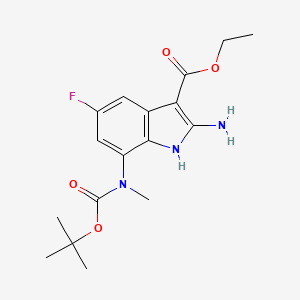

2-Amino-7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester

Description

2-Amino-7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester is a fluorinated indole derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamine group at position 7 and an ethyl ester at position 2. The Boc group enhances stability during synthetic processes, while the fluorine atom at position 5 improves metabolic resistance and binding affinity in biological systems .

Properties

IUPAC Name |

ethyl 2-amino-5-fluoro-7-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN3O4/c1-6-24-15(22)12-10-7-9(18)8-11(13(10)20-14(12)19)21(5)16(23)25-17(2,3)4/h7-8,20H,6,19H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPROAGCWVHHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C=C(C=C2N(C)C(=O)OC(C)(C)C)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Protection of the Amino Group: The amino group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted side reactions during subsequent steps. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Esterification: The carboxylic acid group is esterified using ethanol and a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Functional Group Reactivity and Reaction Types

This compound exhibits diverse reactivity due to its multiple functional groups:

-

Ethyl ester : Susceptible to hydrolysis, transesterification, and nucleophilic substitution.

-

Boc-protected methylamino group : Can undergo deprotection under acidic conditions.

-

Fluorine atom : Participates in electrophilic aromatic substitution and nucleophilic displacement.

-

Free amino group : Involved in coupling reactions and oxidation.

Oxidation Reactions

The ethyl ester and indole core undergo oxidation under controlled conditions:

Mechanistic Insight :

-

KMnO₄ selectively oxidizes the ethyl ester to a carboxylic acid without affecting the Boc group .

-

DDQ facilitates dehydrogenation of the indole ring, forming π-conjugated systems .

Substitution Reactions

The fluorine atom and Boc group are key sites for substitution:

Note : The Boc group remains stable during nucleophilic substitutions but is cleaved under strong acidic conditions .

Coupling Reactions

The amino group facilitates peptide bond formation and cross-coupling:

Key Findings :

-

EDC-mediated couplings show high regioselectivity for the amino group .

-

Suzuki reactions require Pd(PPh₃)₄ as a catalyst and tolerate Boc protection .

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating above 100°C leads to decarboxylation of the ethyl ester.

-

Photoreactivity : Exposure to UV light induces partial cleavage of the Boc group (observed in ).

Comparative Reaction Efficiency

| Reaction | Optimal Conditions | Efficiency (Scale 1–5) |

|---|---|---|

| Boc deprotection | 20% TFA/DCM, 2h, RT | 5 |

| Ester hydrolysis | 2M NaOH/EtOH, reflux, 6h | 4 |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 3 |

Industrial-Scale Considerations

-

Continuous Flow Synthesis : Enhances yield for oxidation and coupling reactions by minimizing side products .

-

Purification Challenges : Requires HPLC for isolating Boc-deprotected derivatives due to polarity shifts .

Unexplored Reactivity and Research Gaps

-

Electrochemical Modifications : Potential for fluorinated indole electrosynthesis (no reported studies).

-

Enzyme-Catalyzed Reactions : Underexplored for asymmetric functionalization of the indole core.

Scientific Research Applications

Structural Characteristics

The molecular formula of 2-Amino-7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester is with a molecular weight of approximately 351.37 g/mol. The compound features a fluorine atom, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmacological agent. Its structural similarity to other indole derivatives suggests that it may exhibit significant biological activity, particularly as a modulator of cannabinoid receptors.

Case Study: Cannabinoid Receptor Modulation

Research has demonstrated that indole derivatives can act as allosteric modulators at cannabinoid receptors (CB1 and CB2). In one study, a series of substituted indole carboxamides were synthesized and evaluated for their activity at these receptors. Compounds with similar structural features to this compound showed promising results in enhancing or inhibiting receptor activity, indicating potential therapeutic uses in pain management and neurological disorders .

Anticancer Research

Another area of interest is the evaluation of this compound's anticancer properties. Studies have shown that compounds containing indole structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study: Indole Derivatives in Cancer Therapy

Research focusing on indole derivatives has indicated their effectiveness against various cancer cell lines. For instance, certain substituted indoles have been reported to inhibit tumor growth by inducing cell cycle arrest and apoptosis . The specific role of the Boc-methyl-amino group in enhancing these effects remains an area for further investigation.

Neuropharmacology

Given its ability to interact with neurotransmitter systems, this compound may also find applications in neuropharmacology. Indole derivatives are known to affect serotonin receptors, which could lead to developments in treatments for mood disorders.

Mechanism of Action

The mechanism of action of 2-Amino-7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester depends on its specific application and target. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the fluorine atom and Boc-protected amino group can influence its binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide

- Structural Differences: Lacks the Boc-methyl-amino group at position 7 and the ethyl ester at position 3. Instead, it has a benzophenone-derived carboxamide at position 4.

- Synthesis: Synthesized via refluxing ethyl-5-fluoroindole-2-carboxylate with 4-aminobenzophenone in DMSO/sodium ethoxide (37.5% yield) .

- Physicochemical Properties :

- Melting point: 249–250°C (vs. likely lower for the Boc-protected compound due to steric bulk).

- $ Rf = 0.67 $ (CHCl$3$/MeOH, 94:6), indicating moderate polarity.

5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide

- Structural Differences: Features a methyl-substituted benzoyl group at position 2 instead of the ethyl ester and Boc-methyl-amino group.

- Synthesis : Lower yield (10%) due to steric hindrance from the 4-methylbenzoyl group .

- Key Data: $ ^1\text{H-NMR} $: δ 2.46 ppm (methyl group signal absent in the Boc-methyl-amino compound). MS: [M+H]$^+$ 373.13468 (vs. higher molecular weight for the Boc-containing compound).

- Stability : Less stable under basic conditions compared to Boc-protected derivatives .

7-Chloro-3-methyl-1H-indole-2-carboxylic acid

- Structural Differences : Chlorine substituent at position 7 (vs. fluorine at position 5) and a methyl group at position 3 (vs. ethyl ester).

- Applications : Used in antiviral research; the chlorine atom enhances electrophilicity but reduces metabolic stability compared to fluorine .

Comparison with Heterocyclic Analogues

Ethyl 2-amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylate (Amlexanox ethyl ester)

- Structural Differences: Contains a fused benzopyranopyridine core instead of an indole ring. The 7-isopropyl and 5-oxo groups contrast with the Boc-methyl-amino and 5-fluoro substituents.

- Applications: Marketed as an anti-allergic agent (Amlexanox), highlighting how core heterocycle changes dictate therapeutic use vs. the indole-based compound’s likely kinase-targeting role .

Physicochemical and Spectral Data Comparison

| Property | Target Compound | N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide | 7-Chloro-3-methylindole-2-carboxylic acid |

|---|---|---|---|

| Molecular Weight | ~380 (estimated) | 358.34 | 209.63 |

| Key Functional Groups | Boc, ethyl ester, F | Benzophenone, F | Cl, COOH, CH3 |

| Melting Point | Not reported | 249–250°C | Not reported |

| Spectral Signatures | Boc C=O (~1680 cm⁻¹) | Amide C=O (~1666 cm⁻¹) | Carboxylic acid C=O (~1700 cm⁻¹) |

Research Implications

The Boc-methyl-amino and 5-fluoro substituents position the target compound as a versatile intermediate for drug discovery, contrasting with simpler indole derivatives lacking protective groups or fluorine. Future studies should explore its reactivity in cross-coupling reactions and biological activity against kinase targets.

Biological Activity

2-Amino-7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester (CAS Number: 1400808-16-3) is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is C17H22FN3O4, and it has a molecular weight of approximately 351.37 g/mol. The compound features a complex structure characterized by the presence of a fluorine atom, which is often associated with enhanced biological activity.

Antiviral Activity

Research has indicated that derivatives of 2-amino indole compounds, including this compound, exhibit antiviral properties. For instance, Ivashchenko et al. (2014) synthesized related compounds that demonstrated effective suppression of influenza A virus replication in cell cultures and showed high efficacy in vivo against influenza pneumonia in mice . This suggests that the indole framework may be a promising scaffold for developing antiviral agents.

Antibacterial Activity

The compound's structural analogues have been investigated for their antibacterial properties. Egawa et al. (1984) reported that certain derivatives exhibited greater antibacterial activity than established antibiotics like enoxacin . The presence of specific substituents on the indole ring has been linked to enhanced interaction with bacterial targets, indicating potential for further development as antibacterial agents.

Anticancer Activity

Indole derivatives are well-known for their anticancer properties. A study focusing on related compounds revealed significant cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells . The structure-activity relationship (SAR) studies indicated that modifications to the indole core could enhance potency, with specific substitutions leading to improved interactions with cancer cell pathways.

The biological activity of this compound may be attributed to its ability to interact with key proteins involved in disease processes. Molecular dynamics simulations have shown that such compounds can engage in hydrophobic interactions and hydrogen bonding with target proteins, which is critical for their biological efficacy .

Table 1: Summary of Biological Activities

| Biological Activity | Reference | Key Findings |

|---|---|---|

| Antiviral | Ivashchenko et al., 2014 | Effective against influenza A virus; high in vivo efficacy |

| Antibacterial | Egawa et al., 1984 | Superior activity compared to enoxacin; potential for new antibiotics |

| Anticancer | Various studies | Significant cytotoxicity against glioblastoma and melanoma; SAR indicates important modifications |

Notable Research

- Antiviral Efficacy : The antiviral activity was highlighted in the context of influenza treatment, showcasing the compound's potential as a therapeutic agent against viral infections.

- Antibacterial Studies : The synthesis and testing of related compounds have demonstrated promising results against multi-drug resistant strains, emphasizing the need for novel antibacterial agents in clinical settings.

- Cytotoxicity Assessments : Various studies have employed different cancer cell lines to evaluate the efficacy of indole derivatives, revealing that structural modifications can lead to improved anti-proliferative activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.